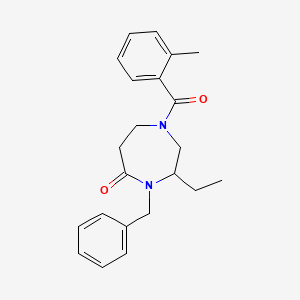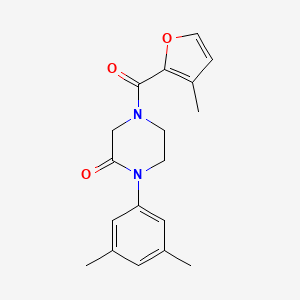![molecular formula C19H23N3O4 B5499975 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)
1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as IPP or IPPA, and it is a piperidine derivative with a pyrazole moiety. IPPA is a potent and selective inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis.
Mechanism of Action
The mechanism of action of IPPA involves the inhibition of the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that prevents cell death, while Bak is a pro-apoptotic protein that promotes cell death. The interaction between Bcl-2 and Bak is involved in the regulation of apoptosis. By inhibiting this interaction, IPPA promotes apoptosis and induces cell death in cancer cells.
Biochemical and Physiological Effects:
IPPA has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, IPPA has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPPA is its potency and selectivity as an inhibitor of the protein-protein interaction between Bcl-2 and Bak. This makes it a valuable tool for studying the regulation of apoptosis and for developing new anti-cancer therapies. However, one of the limitations of IPPA is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on IPPA. One area of research is the development of new anti-cancer therapies based on the inhibition of the protein-protein interaction between Bcl-2 and Bak. Another area of research is the investigation of the anti-inflammatory and antimicrobial properties of IPPA. Finally, the optimization of the synthesis of IPPA and the development of new analogs with improved properties are also areas of future research.
Synthesis Methods
The synthesis of IPPA involves a multi-step process that includes the reaction of 3-isopropyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-aminophenoxy)piperidine to obtain the target compound. The synthesis of IPPA has been optimized to yield high purity and high yield.
Scientific Research Applications
IPPA has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis. This makes IPPA a promising candidate for the development of new anti-cancer therapies.
properties
IUPAC Name |
4-phenoxy-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)15-12-16(21-20-15)17(23)22-10-8-19(9-11-22,18(24)25)26-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPIOSOIRVOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)
![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)

